molecular formula C12H13NO2 B1206959 Ethyl 3-indoleacetate CAS No. 778-82-5

Ethyl 3-indoleacetate

Cat. No. B1206959
CAS RN: 778-82-5
M. Wt: 203.24 g/mol
InChI Key: HUDBDWIQSIGUDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-indoleacetate and its derivatives can be synthesized through various methods, including the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters and the domino reaction of N-aryl amides and ethyl diazoacetate. These methodologies enable the production of a wide array of indole derivatives with potential biological activities (Gioiello et al., 2011); (Cui, Wang, & Wang, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 3-indoleacetate derivatives has been elucidated through various spectroscopic techniques, demonstrating the compound's planarity and the interactions that contribute to its stability. For example, the crystal structure analysis of ethyl 1-acetyl-1H-indole-3-carboxylate shows specific intermolecular interactions that stabilize its structure (Siddiquee et al., 2009).

Chemical Reactions and Properties

Ethyl 3-indoleacetate undergoes a variety of chemical reactions, including palladium-catalyzed synthesis of free-NH indole 2-acetamides and derivatives, and the synthesis of 3-indolylglycine derivatives via asymmetric Friedel-Crafts alkylation reaction, showcasing its utility in the synthesis of complex organic molecules (Cacchi*, Fabrizi, & Filisti, 2009); (Wang, Hua, & Wang, 2016).

Physical Properties Analysis

The physical properties of ethyl 3-indoleacetate derivatives, including their solubility, melting points, and crystal structure, are critical for understanding their behavior in chemical reactions and potential applications in synthesis. The detailed structural analysis through X-ray crystallography provides insight into the compound's physical characteristics and stability under various conditions.

Chemical Properties Analysis

The chemical properties of ethyl 3-indoleacetate, such as reactivity, stability, and potential for functionalization, are fundamental for its application in synthetic chemistry. Studies have explored its reactivity in multicomponent reactions, offering pathways to synthesize complex indole derivatives with diverse functional groups, highlighting its versatility and potential for creating biologically active compounds (Desimoni et al., 2009).

Scientific Research Applications

1. Role in Plant Growth and Development

Ethyl 3-indoleacetate has been identified in ethanol extracts of corn kernels, suggesting its presence in plant tissues. Its formation might be an artifact of ethanol extraction, but this indicates its potential involvement in plant biochemistry, particularly in corn (Zea mays) (Fukui, Devries, Wittwer, & Sell, 1957).

2. Interactions with Microorganisms

Research has demonstrated that certain microorganisms, like Azotobacter vinelandii, can produce substances similar to Ethyl 3-indoleacetate, impacting plant growth. These findings are significant for understanding microbial-plant interactions and could have applications in agriculture (Lee, Breckenridge, & Knowles, 1970).

3. Analytical Chemistry and Diagnostic Applications

Ethyl 3-indoleacetate plays a role in analytical chemistry, particularly in the diagnosis of certain medical conditions. For example, it has been used in mass spectral assays for identifying indolic metabolites, crucial for diagnosing conditions like carcinoid tumors (Greenberg & Ketcham, 1978).

4. Plant Senescence Studies

Studies on isolated carnation petals have shown that compounds like Ethyl 3-indoleacetate can induce senescence, increasing ethylene production. This research is vital for understanding the molecular mechanisms behind plant aging and senescence (Wulster, Sacalis, & Janes, 1982).

5. In Plant Hormone Research

Ethyl 3-indoleacetate has been used in research to understand the role and function of plant hormones like abscisic acid and indoleacetic acid. Its involvement in high-performance liquid chromatography has helped quantify these hormones, shedding light on plant growth and development processes (Guinn, Brummett, & Beier, 1986).

Safety And Hazards

  • Toxicity : Limited information is available, but it is advisable to follow standard laboratory safety protocols .

Future Directions

Research on Ethyl 3-indoleacetate could explore its potential applications in agriculture (due to its indole-3-acetic acid content), drug development, and environmental science. Investigating its effects on plant growth, cell signaling, and gene expression would be valuable .

properties

IUPAC Name

ethyl 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBDWIQSIGUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228422
Record name Indole-3-acetic acid ethyl ester
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-indoleacetate

CAS RN

778-82-5
Record name Ethyl 1H-indole-3-acetate
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Record name Indole-3-acetic acid ethyl ester
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Record name Ethyl 3-indoleacetate
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Record name Indole-3-acetic acid ethyl ester
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Record name Ethyl indol-3-ylacetate
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Record name INDOLE-3-ACETIC ACID ETHYL ESTER
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 g (28.5 mmols) of indole-3acetic acid, 250 ml of ethanol and 5 ml of conc. sulfuric acid was heated under reflux for 2 hours. After cooling to 0° C., the mixture was neutralized with a 2 normal aqueous sodium hydroxide solution. The solvent was evaporated under reduced pressure, and then water was added to the residue followed by extraction of the solution with chloroform. The chloroform layer was washed with an aqueous saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was dried to afford 5.2 g (yield: 90%) of the title compound.
Quantity
5 g
Type
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Quantity
5 mL
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250 mL
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

Indole-3-acetic acid (3.5 g, 20 mmol) was dissolved in ethanol (70 Cm3) and a solution of hydrogen chloride in diethyl ether (12 cm3, 12 mmol) was added. The reaction was heated to reflux for 5 hand upon cooling the solvent was removed under reduced pressure to provide ethyl indole-3-acetate (4 g, 19 mmol, 98%) as a yellow oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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12 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
HN Fukui, JE Devries, SH Wittwer, HM Sell - Nature, 1957 - nature.com
THE isolation and identification of 3-indoleacetic acid in corn kernels has been well established 1 . While characterization of ethyl-3-indoleacetate in ethanol extracts of corn kernels, …
Number of citations: 23 www.nature.com
JB Tan, WW Peng, MF Li, FH Kang… - Natural Product …, 2023 - Taylor & Francis
… A (3), and one new natural indole derivative, ethyl 3-indoleacetate (4), along with six known … Therefore, compound 4 was completely identified as ethyl 3-indoleacetate, which was …
Number of citations: 3 www.tandfonline.com
RA Heacock, ME Mahon - Journal of Chromatography A, 1961 - Elsevier
… The hydrophobic indoles tested, such as indole itself, skatole, 3-indoleacetonitrile and ethyl 3-indoleacetate had relatively low RF values (0.02; 0.08; 0.02 and 0.22 respectively) under …
Number of citations: 10 www.sciencedirect.com
A Knorrscheidt, P Püllmann, E Schell… - …, 2020 - Wiley Online Library
… of 1.0 % for 20 μM ethyl 3-indoleacetate. With these optimised analytical … coli cell lysates spiked with ethyl 3-indoleacetate and … and for calibration purposes ethyl 3-indoleacetate (20 μM) …
J SZMUSZKOVICZ - The Journal of Organic Chemistry, 1962 - ACS Publications
… Compound VI proved identical with an authentic sample of the substance prepared by condensation of ethyl 3-indoleacetate and methylmagnesium iodide. …
Number of citations: 17 pubs.acs.org
A Knorrscheidt, P Püllmann, E Schell, D Homann… - 2019 - chemrxiv.org
… deviation at 20 µM ethyl 3-indoleacetate from 8.6 % … ethyl 3-indoleacetate (m/z 203) and methyl indole-3carboxylate (m/z 175) with three different concentrations of ethyl 3-indoleacetate …
Number of citations: 4 chemrxiv.org
MN Philipson - Nature, 1957 - nature.com
… The Rp values were similar to those reported for ethyl-3indoleacetate and 3-indoleacetonitrile; however, the presence of an indole moiety could not be established by ultra-violet …
Number of citations: 5 idp.nature.com
H Li, L Chen, Y Shi, B Yuan, Y Ma… - Chemistry–An Asian …, 2017 - Wiley Online Library
… This study aims to achieve an effective co-delivery of horseradish peroxidase (HRP) as a kind of enzyme for prodrug activation and ethyl 3-indoleacetate (EIA) as anticancer prodrug. A …
Number of citations: 9 onlinelibrary.wiley.com
J Alkiewicz, Z Eckstein, H Halweg, P Krakowka… - Nature, 1957 - nature.com
… The Rp values were similar to those reported for ethyl-3indoleacetate and 3-indoleacetonitrile; however, the presence of an indole moiety could not be established by ultra-violet …
Number of citations: 29 idp.nature.com
FG Maxwell, RH Painter - Journal of Economic Entomology, 1962 - academic.oup.com
… acid, indolepyruvic acid, 3-indolcbutyric acid, ethyl-3 indoleacetate, plus two unknown auxins; (i!) tolerant Dicktoo barley-indolepYl'llvie acid, 3-indolebutyrie acid plus two unkuown …
Number of citations: 31 academic.oup.com

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